(S)-2-(4-Aminopiperidin-1-yl)propan-1-ol
Description
(S)-2-(4-Aminopiperidin-1-yl)propan-1-ol is a chiral alcohol featuring a propan-1-ol backbone substituted with a 4-aminopiperidine group at the second carbon. Piperidine derivatives are widely explored in medicinal chemistry due to their role as bioisosteres for amines and their ability to modulate receptor binding. The 4-aminopiperidine moiety may enhance solubility via hydrogen bonding, while the propanol chain contributes to conformational flexibility.
Properties
IUPAC Name |
(2S)-2-(4-aminopiperidin-1-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-7(6-11)10-4-2-8(9)3-5-10/h7-8,11H,2-6,9H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOLLRCCGUJYNK-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)N1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Aminopiperidin-1-yl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-2-(4-Nitropiperidin-1-yl)propan-1-ol.
Reduction: The nitro group is reduced to an amino group using hydrogenation or other reducing agents such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated purification systems can also enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Aminopiperidin-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Substitution: Acyl chlorides, anhydrides
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of secondary amines or alcohols
Substitution: Formation of amides or other substituted derivatives
Scientific Research Applications
(S)-2-(4-Aminopiperidin-1-yl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(4-Aminopiperidin-1-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in additional interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between (S)-2-(4-Aminopiperidin-1-yl)propan-1-ol and related alcohols:
Key Observations :
Physicochemical and Pharmacokinetic Properties
- LogP and Solubility: The target compound’s 4-aminopiperidine group likely reduces lipophilicity compared to phenyl-substituted analogs like (S)-2-Amino-3-phenylpropan-1-ol (LogP 1.08) . However, the amine may increase aqueous solubility, similar to (S)-1-Aminopropan-2-ol, which is classified as "very soluble" .
Synthetic Accessibility :
Spectroscopic Differentiation
Infrared (IR) spectroscopy’s fingerprint region () can distinguish the target compound from simpler alcohols like propan-1-ol or propan-2-ol, despite shared functional groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
